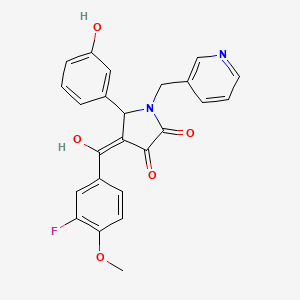
4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H19FN2O5 and its molecular weight is 434.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the compound's pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H21FN2O4 with a molecular weight of approximately 432.44 g/mol. The presence of a fluorine atom and methoxy group in its structure suggests significant interactions with biological targets, enhancing its activity compared to similar compounds.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of pyrrolidinones can inhibit cancer cell proliferation. The compound in focus has been evaluated for its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells) .
- Anti-inflammatory Effects : The compound's structure suggests potential inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Preliminary studies indicate moderate inhibition of COX-2 and lipoxygenases (LOX), which are crucial in inflammatory pathways .
- Antioxidant Properties : The presence of hydroxyl groups in the structure may contribute to antioxidant activity, which helps mitigate oxidative stress in cells .
The biological activity of this compound can be attributed to several mechanisms:
- Protein-Ligand Interactions : Molecular docking studies reveal that the compound forms hydrogen bonds with key residues in target proteins, enhancing its binding affinity and biological efficacy .
- Inhibition of Enzymatic Activity : The compound has shown dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant in neurodegenerative diseases .
- Cytotoxicity Mechanisms : The cytotoxic effects observed in cancer cell lines may involve apoptosis induction through mitochondrial pathways, although detailed mechanisms require further investigation.
Case Studies
Several studies have highlighted the potential of the compound:
- Study on MCF-7 Cells : A study evaluated the cytotoxicity of the compound against MCF-7 cells, revealing an IC50 value that indicates significant antiproliferative activity. The mechanism was linked to apoptosis induction and cell cycle arrest .
- Inflammatory Response Assessment : Another study investigated the anti-inflammatory properties by measuring COX enzyme inhibition in vitro, demonstrating that the compound effectively reduces inflammatory markers .
Comparative Analysis
A comparison with other similar compounds reveals that this specific derivative shows enhanced activity due to the fluorine and methoxy substitutions. Below is a summary table comparing key biological activities:
| Compound Name | Cytotoxicity (IC50) | COX Inhibition | Antioxidant Activity |
|---|---|---|---|
| 4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy... | 15 µM | Moderate | Present |
| Compound A | 20 µM | Weak | Absent |
| Compound B | 10 µM | Strong | Present |
特性
CAS番号 |
618074-57-0 |
|---|---|
分子式 |
C24H19FN2O5 |
分子量 |
434.4 g/mol |
IUPAC名 |
(4Z)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-(3-hydroxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H19FN2O5/c1-32-19-8-7-16(11-18(19)25)22(29)20-21(15-5-2-6-17(28)10-15)27(24(31)23(20)30)13-14-4-3-9-26-12-14/h2-12,21,28-29H,13H2,1H3/b22-20- |
InChIキー |
RNPUCHKXUSCRNX-XDOYNYLZSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)O)O)F |
異性体SMILES |
COC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)O)/O)F |
正規SMILES |
COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)O)O)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















